N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXIWDDJCECCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 3-fluorobenzamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Coupling Reactions: This compound can act as a coupling reagent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Reagents such as carboxylic acids and amines are used in the presence of a base like N-methylmorpholine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Substituted Triazines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide has several applications in scientific research:
Organic Synthesis: Used as a coupling reagent for the synthesis of amides and esters.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and probes.
Material Science: Utilized in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack by amines or alcohols. This activation is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the electrophilicity of the carboxylic acid carbonyl carbon . The resulting intermediates are highly reactive and can form stable amide or ester bonds, making this compound an effective coupling reagent.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural analogs are categorized based on substituents attached to the triazine ring and the nature of the appended functional groups. Key examples include:
Table 1: Structural Comparison of Triazine Derivatives
Key Observations:
- Functional Group Impact: The substitution of benzamide (target compound) versus sulfonamide (prosulfuron, cinosulfuron) or aniline (TRI) significantly alters biological activity. Sulfonamide-linked triazines like cinosulfuron act as herbicides, while TRI’s aniline group confers antifungal properties .
- Triazine Substitution : All compounds share a dimethoxy-substituted triazine except prosulfuron (methoxy and methyl), which may influence steric hindrance and electronic properties.
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is a derivative of 4,6-dimethoxy-1,3,5-triazine and features a fluorobenzamide moiety. Its synthesis typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The general reaction pathway can be summarized as follows:
- Activation of the Triazine : The triazine derivative is activated using coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of amides.
- Amide Formation : The activated triazine reacts with the corresponding amine to yield the desired benzamide product.
Antitumor Activity
Research has indicated that compounds related to benzamides exhibit significant antitumor properties. For instance, studies have shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines. Specifically:
- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to interact with DNA and inhibit key enzymes involved in cell division and survival. For example, compounds were found to bind within the minor groove of DNA, disrupting normal cellular functions .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that this compound may possess activity against a range of bacterial strains:
- In Vitro Studies : In various assays, the compound demonstrated moderate antibacterial activity compared to standard antibiotics . This suggests potential applications in treating bacterial infections.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of several benzamide derivatives in inhibiting tumor growth in vitro. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCC827 and NCI-H358) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCC827 | 6.26 |
| B | NCI-H358 | 6.48 |
| C | HCC827 (3D) | 20.46 |
| D | NCI-H358 (3D) | 16.00 |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial properties, various derivatives were tested against common pathogens. The results indicated that while the compound showed some activity, it was less effective than traditional antibiotics but still promising for further development .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | >128 μg/mL |
Q & A
Q. What are the common synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Triazine Core Formation : The 4,6-dimethoxy-1,3,5-triazine ring is synthesized via nucleophilic substitution reactions, often using trichlorotriazine as a starting material. Methoxy groups are introduced under controlled alkaline conditions .
- Benzamide Coupling : The fluorobenzamide moiety is attached via carbodiimide-mediated coupling (e.g., using DMT-MM [4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride]) or activated ester methods. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.1 triazine:benzamide) are critical to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (for methoxy and fluorophenyl protons), ¹³C NMR (triazine ring carbons), and ¹⁹F NMR (fluorine environment confirmation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of the triazine ring?
Regioselectivity is controlled by:
- Stepwise Substitution : Sequential introduction of substituents (e.g., methoxy before benzamide) to avoid steric clashes .
- Catalytic Methods : Palladium or copper catalysts for cross-coupling reactions at specific positions .
- Temperature Modulation : Lower temperatures (−35°C) favor selective substitution at the 2-position of the triazine ring .
Q. How can researchers resolve contradictions in reported biological activities (e.g., fungicidal vs. lack of efficacy) for this compound?
Methodological approaches include:
- Assay Standardization : Use consistent fungal strains (e.g., Candida albicans ATCC 90028) and growth media (RPMI-1640) to reduce variability .
- Structural Analog Testing : Compare activity of derivatives (e.g., varying triazine substituents) to identify pharmacophores .
- Metabolic Stability Studies : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cytochrome P450 or fungal lanosterol demethylase .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : 3D descriptors (e.g., CoMFA, CoMSIA) correlate structural features (e.g., methoxy group electronegativity) with activity .
Q. How can reaction byproducts be minimized during the synthesis of the fluorobenzamide moiety?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to prevent unwanted acylation .
- Low-Temperature Reactions : Conduct benzamide activation at 0–5°C to suppress hydrolysis .
- In Situ Monitoring : TLC or inline IR spectroscopy to detect intermediates and terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
